TI17

TRIP13 inhibitor Synergy ccRCC

TI17 (CAS 1005178-02-8) is a small-molecule inhibitor of thyroid hormone receptor-interacting protein 13 (TRIP13), an AAA+ ATPase involved in double-strand break (DSB) repair and mitotic checkpoint regulation. Identified through a parallel compound-centric screening approach, TI17 is primarily investigated for its anti-multiple myeloma (anti-MM) activity.

Molecular Formula C23H22N2O3
Molecular Weight 374.4 g/mol
Cat. No. B337695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTI17
Molecular FormulaC23H22N2O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1C2C1C3C=CC2C(C3C(=O)O)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5
InChIInChI=1S/C23H22N2O3/c26-22(20-16-5-6-17(19-12-18(16)19)21(20)23(27)28)25-15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2,(H,25,26)(H,27,28)
InChIKeyFTGODPNMSWLLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TI17 TRIP13 Inhibitor for Multiple Myeloma Research: Procurement & Selection Guide


TI17 (CAS 1005178-02-8) is a small-molecule inhibitor of thyroid hormone receptor-interacting protein 13 (TRIP13), an AAA+ ATPase involved in double-strand break (DSB) repair and mitotic checkpoint regulation [1]. Identified through a parallel compound-centric screening approach, TI17 is primarily investigated for its anti-multiple myeloma (anti-MM) activity [2]. Unlike broad-spectrum chemotherapeutics, TI17 specifically targets the oncogenic protein TRIP13, which is overexpressed in various cancers and associated with myeloma progression, disease relapse, and poor prognosis [1]. TI17 represents one of only a handful of reported small-molecule TRIP13 inhibitors, a class that also includes DCZ0415, DCZ5417, and DCZ5418, and offers a distinct chemical scaffold for probing TRIP13-dependent oncogenic mechanisms [3].

Why TI17 Cannot Be Substituted by Other In-Class TRIP13 Inhibitors Without Quantitative Validation


Although TI17 shares a molecular target with other TRIP13 inhibitors like DCZ0415, DCZ5417, and DCZ5418, they are not interchangeable surrogates [1]. These compounds possess distinct chemical structures that dictate unique binding modes, as evidenced by molecular docking studies: DCZ0415 forms a hydrogen bond with ARG-389, while TI17 engages TRIP13 through a hydrophobic interaction with VAL-140 [2]. This structural divergence translates into differential effects on downstream pathways, differential selectivity profiles, and the potential for synergistic, rather than merely additive, anti-tumor activity when combined [2], [3]. Selecting a TRIP13 inhibitor for a research program therefore requires specific activity and selectivity data, not just class-level assumptions.

TI17 Quantitative Differentiation Evidence vs. Closest TRIP13 Inhibitor Analogs


TI17 vs. DCZ0415: Synergistic Anti-Proliferative Effect in Clear Cell Renal Cell Carcinoma

Combining TI17 with DCZ0415 produces a synergistic inhibitory effect on clear cell renal cell carcinoma (ccRCC) cells, an effect that cannot be achieved with either agent alone at the same concentration [1]. This synergy is underpinned by their complementary binding modes: DCZ0415 forms a hydrogen bond with TRIP13 residue ARG-389, whereas TI17 interacts hydrophobically with VAL-140, enabling dual-site inhibition [1].

TRIP13 inhibitor Synergy ccRCC

TI17 vs. DCZ0415: Differential Binding Mode to TRIP13

Molecular docking analyses reveal that TI17 and DCZ0415 engage distinct residues within the TRIP13 binding pocket [1]. DCZ0415 relies on a hydrogen bond with ARG-389, whereas TI17 binds via a hydrophobic interaction with VAL-140 [1]. This structural differentiation is a key reason for their observed synergy and suggests that TI17 can inhibit TRIP13 function even when ARG-389-mediated binding is disrupted by mutations or competing ligands.

Molecular docking Binding mode TRIP13

TI17 Impairs DSB Repair and Induces DNA Damage in Multiple Myeloma, Building on Prior TRIP13 Targeting

TI17 treatment leads to impaired DSB repair and enhanced DNA damage in multiple myeloma (MM) cells [1]. This is evidenced by increased phosphorylation of H2AX (γ-H2AX) and activation of the ATM-Chk2 DNA damage response pathway [1]. While the first-generation TRIP13 inhibitor DCZ0415 also impairs DNA repair , TI17's effect was demonstrated in a distinct, parallel set of MM cell lines and was shown to occur without apparent general toxicity in mouse xenograft models [1].

DNA damage DSB repair Multiple Myeloma

Optimal Research and Procurement Scenarios for TI17 Based on Unique Evidence


Mechanistic Studies of TRIP13-Dependent DNA Repair in Multiple Myeloma

Researchers investigating the role of TRIP13 in DSB repair and DNA damage responses can utilize TI17 as a selective chemical probe. Its demonstrated ability to increase γ-H2AX and activate the ATM-Chk2 pathway in MM cells [1] provides a well-characterized tool for dissecting these pathways, complementing or providing an alternative to DCZ0415.

Combination Therapy Research with Existing TRIP13 Inhibitors

The unique binding mode of TI17 (hydrophobic interaction with VAL-140) enables synergistic inhibition when used alongside DCZ0415, which binds via ARG-389 [2]. This makes TI17 the necessary second agent for laboratories exploring dual-site TRIP13 inhibition strategies or attempting to overcome resistance to single-site inhibitors.

Preclinical In Vivo Efficacy and Tolerability Studies

TI17 has been shown to abrogate tumor growth without apparent side effects in mouse xenograft models of MM [1]. This validated in vivo formulation data, including protocols using 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O , makes it suitable for preclinical therapeutic studies where tolerability is a critical endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TI17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.